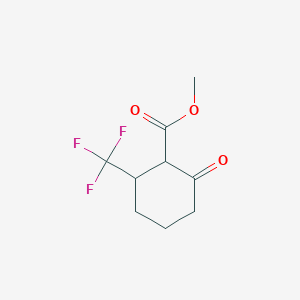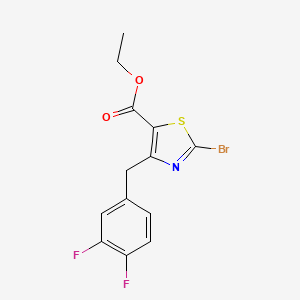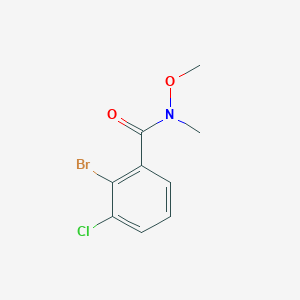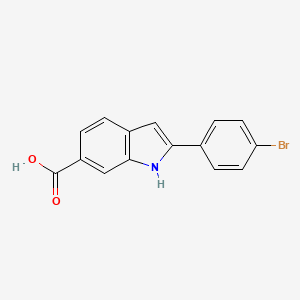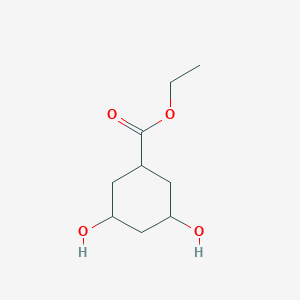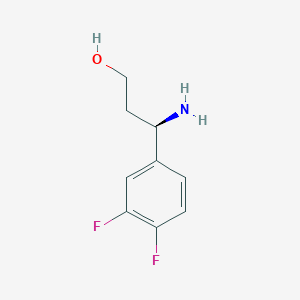
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol is an organic compound that features an amino group and a difluorophenyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and a suitable amine.
Reductive Amination: The key step involves the reductive amination of 3,4-difluorobenzaldehyde with an amine, followed by reduction to yield the desired product.
Reaction Conditions: Common reagents for this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions to ensure the selective reduction of the intermediate imine to the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP).
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It can influence pathways related to neurotransmission, inflammation, or metabolic processes, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-amino-3-(3,4-dichlorophenyl)propan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol: Similar structure but with methyl groups instead of fluorine.
(3R)-3-amino-3-(3,4-dihydroxyphenyl)propan-1-ol: Similar structure but with hydroxyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
Clé InChI |
DOOJIZUIYUOELY-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H](CCO)N)F)F |
SMILES canonique |
C1=CC(=C(C=C1C(CCO)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


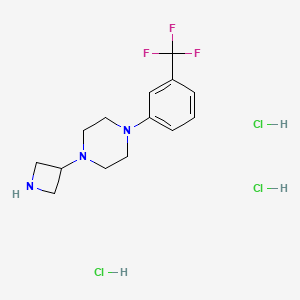

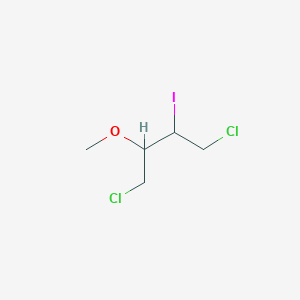
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


